NADP-13C10

Catalog No.
S14394009
CAS No.
M.F
C21H28N7O17P3
M. Wt
753.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NADP-13C10

Product Name

NADP-13C10

IUPAC Name

[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

Molecular Formula

C21H28N7O17P3

Molecular Weight

753.33 g/mol

InChI

InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/t10-,11?,13-,14?,15-,16?,20-,21?/m1/s1/i6+1,7+1,8+1,11+1,12+1,14+1,16+1,17+1,19+1,21+1

InChI Key

XJLXINKUBYWONI-XVWQFHCMSA-N

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)O[13CH2][13CH]3[13CH]([13CH]([13CH](O3)N4[13CH]=N[13C]5=[13C](N=[13CH]N=[13C]54)N)OP(=O)(O)O)O)O)O)C(=O)N

Chemo-enzymatic synthesis represents the most effective approach for producing site-specifically labeled nicotinamide adenine dinucleotide phosphate-carbon-13-10, combining the specificity of enzymatic reactions with the versatility of chemical synthesis methods [1]. The development of chemo-enzymatic methodologies for isotopically labeled nicotinamide adenine dinucleotide precursors has established a robust foundation for nicotinamide adenine dinucleotide phosphate-carbon-13-10 production [1].

The chemo-enzymatic approach employs a systematic two-step enzymatic conversion process for carbon-13 incorporation [1]. The initial step involves a one-pot ten-enzyme coupled reaction system that converts isotopically labeled glucose, specifically uniformly carbon-13 labeled glucose, to nicotinic acid adenine dinucleotide through a coordinated enzymatic cascade [1]. This enzymatic system incorporates hexokinase, pyruvate kinase, glucose-6-phosphate dehydrogenase, glutamate dehydrogenase, 6-phosphogluconate dehydrogenase, phosphoriboisomerase, and myokinase as recycling enzymes for adenosine triphosphate and nicotinamide adenine dinucleotide phosphate regeneration [1].

The enzymatic cascade begins with hexokinase-catalyzed phosphorylation of uniformly carbon-13 labeled glucose, followed by sequential transformations through the pentose phosphate pathway intermediates [1]. The system requires careful optimization of enzyme concentrations, with hexokinase at 0.1 units per milliliter, pyruvate kinase at 2 units per milliliter, glucose-6-phosphate dehydrogenase at 0.1 units per milliliter, and glutamate dehydrogenase at 0.5 units per milliliter for optimal carbon-13 incorporation [1].

The second enzymatic step employs nicotinamide adenine dinucleotide synthetase from Streptococcus pneumoniae to convert nicotinic acid adenine dinucleotide to nicotinamide adenine dinucleotide through an ammonia-dependent reaction [1]. This enzyme demonstrates exceptional specificity for the carboxylate to amide conversion, maintaining high fidelity of carbon-13 labeling throughout the transformation [1].

For nicotinamide adenine dinucleotide phosphate-carbon-13-10 synthesis, the chemo-enzymatic approach incorporates nicotinamide adenine dinucleotide kinase to introduce the phosphate group at the 2'-position of the adenine ribose moiety [2]. The enzymatic phosphorylation utilizes polyphosphate-dependent nicotinamide adenine dinucleotide kinase, which demonstrates superior efficiency compared to adenosine triphosphate-dependent variants [2]. The reaction system maintains optimal activity at pH 7.0 with magnesium chloride hexahydrate concentrations of 5.5 to 6.5 grams per liter [2].

Enzymatic Reaction Conditions and Optimization

The chemo-enzymatic synthesis requires precise control of reaction conditions to achieve maximum carbon-13 incorporation efficiency [1]. The optimal reaction mixture contains 1 millimolar uniformly carbon-13 labeled glucose, 2 millimolar adenosine triphosphate, 3 millimolar magnesium chloride, 50 millimolar potassium chloride, 5 millimolar dithiothreitol, 10 millimolar phosphoenolpyruvate, 10 millimolar alpha-ketoglutarate, 100 micromolar nicotinamide adenine dinucleotide phosphate, and 2 millimolar nicotinic acid in 50 millimolar phosphate buffer at pH 7.5 [1].

The reaction proceeds at 37 degrees Celsius for 4 hours, achieving 75 to 91 percent yields of purified carbon-13 labeled nicotinic acid adenine dinucleotide [1]. The high yield demonstrates the efficiency of the enzymatic cascade and the stability of carbon-13 labeling throughout the multi-step process [1].

Advanced Base Exchange Methodology

An innovative aspect of chemo-enzymatic synthesis involves the application of adenosine diphosphate-ribosylcyclase-mediated base exchange reactions for incorporating carbon-13 labeled nicotinamide moieties [1]. This approach enables the introduction of isotopic labels into existing nicotinamide adenine dinucleotide structures through nucleophilic capture of enzyme-bound intermediates [1]. The base exchange reaction utilizes excess carbon-13 labeled nicotinamide in the presence of adenosine diphosphate-ribosylcyclase, achieving quantitative incorporation within 2 hours of incubation [1].

Enzymatic ComponentConcentration (Units/mL)FunctionCarbon-13 Incorporation Role
Hexokinase0.1Glucose phosphorylationInitial carbon-13 entry point
Pyruvate kinase2.0Adenosine triphosphate regenerationCofactor cycling
Glucose-6-phosphate dehydrogenase0.1Pentose phosphate pathwayCarbon-13 redistribution
Glutamate dehydrogenase0.5Nicotinamide adenine dinucleotide phosphate regenerationCofactor cycling
6-Phosphogluconate dehydrogenase0.1Pentose phosphate pathwayCarbon backbone formation
Phosphoriboisomerase6.0Ribose phosphate isomerizationSugar moiety preparation
Myokinase0.5Adenosine monophosphate/adenosine triphosphate cyclingEnergy coupling
Nicotinate phosphoribosyltransferase0.02Nicotinic acid adenine dinucleotide formationNicotinamide moiety assembly
Phosphoribosylpyrophosphate synthetase0.2Phosphoribosylpyrophosphate synthesisActivated sugar formation
Nicotinamide mononucleotide adenylyltransferase0.25Nicotinic acid adenine dinucleotide synthesisDinucleotide assembly

Optimization of Isotopic Incorporation Efficiency in Nicotinamide and Adenine Moieties

The optimization of isotopic incorporation efficiency in nicotinamide adenine dinucleotide phosphate-carbon-13-10 synthesis requires systematic evaluation of carbon-13 labeling patterns and distribution within both the nicotinamide and adenine moieties [3] [4]. Advanced analytical methodologies have revealed that carbon-13 incorporation efficiency varies significantly depending on the synthetic pathway and the specific carbon positions targeted for labeling [3].

Nicotinamide Moiety Labeling Optimization

The nicotinamide moiety presents unique challenges for carbon-13 incorporation due to the pyridine ring structure and the amide functional group [3]. Stable isotope labeling by essential nutrients in cell culture methodologies have demonstrated that carbon-13-3-nitrogen-15-1 labeled nicotinamide achieves superior incorporation efficiency compared to uniformly carbon-13 labeled precursors [3] [4]. This approach utilizes the essential requirement of niacin for nicotinamide adenine dinucleotide synthesis in mammalian systems, achieving labeling efficiencies exceeding 95 percent for the nicotinamide moiety [3].

The optimization process involves precise control of precursor concentrations and reaction conditions to maximize carbon-13 incorporation while minimizing isotopic scrambling [3]. Tryptophan and niacin essentiality-based labeling systems demonstrate superior performance, with carbon-13-11 labeled tryptophan contributing to de novo nicotinamide adenine dinucleotide synthesis pathways [3] [4]. The dual-label approach enables quantitative assessment of salvage versus de novo synthesis contributions, providing critical information for optimizing overall labeling efficiency [3].

Adenine Moiety Carbon-13 Incorporation Strategies

The adenine moiety requires specialized approaches for efficient carbon-13 incorporation due to the purine ring synthesis pathway complexity [5]. Nonstatistical carbon-13 distribution patterns have been observed during carbon transfer from glucose to adenine nucleotides, necessitating careful optimization of metabolic flux conditions [5]. The purine biosynthesis pathway demonstrates preferential carbon-13 incorporation at specific ring positions, with carbon-2 and carbon-8 showing enhanced labeling efficiency under optimized conditions [5].

Metabolic flux analysis using carbon-13 tracers has revealed that adenine nucleotide labeling efficiency depends critically on the balance between de novo purine synthesis and salvage pathway contributions [6]. The optimization strategy involves manipulation of cellular metabolic states to favor de novo synthesis pathways, which demonstrate superior carbon-13 incorporation compared to salvage mechanisms [6].

Isotopic Incorporation Monitoring and Quantification

Advanced liquid chromatography-high resolution mass spectrometry methodologies enable precise quantification of carbon-13 incorporation efficiency in both nicotinamide and adenine moieties [3] [4]. The analytical approach utilizes selected ion monitoring modes to distinguish between different isotopologue species, achieving detection limits of 0.02 micromolar for carbon-13 labeled nicotinamide adenine dinucleotide phosphate [7].

Mass spectrometric analysis reveals that carbon-13 incorporation efficiency varies systematically across different molecular positions [3]. The nicotinamide C-3 position demonstrates consistently high labeling efficiency, while certain adenine ring positions show variable incorporation depending on metabolic conditions [3]. This positional variation necessitates careful optimization of synthetic conditions to achieve uniform carbon-13 distribution [3].

MoietyCarbon PositionIncorporation Efficiency (%)Optimization StrategyAnalytical Method
NicotinamideC-396.5 ± 2.1Essential nutrient depletionLiquid chromatography-mass spectrometry
NicotinamideC-494.2 ± 1.8Tryptophan pathway enhancementHigh resolution mass spectrometry
NicotinamideC-592.8 ± 2.4Salvage pathway inhibitionSelected ion monitoring
AdenineC-289.3 ± 3.2De novo synthesis promotionLiquid chromatography-mass spectrometry
AdenineC-887.1 ± 2.9Purine recycling suppressionTandem mass spectrometry
RiboseC-1'91.7 ± 2.6Glucose pathway optimizationNuclear magnetic resonance

Enzymatic Specificity and Carbon-13 Retention

The enzymatic reactions involved in nicotinamide adenine dinucleotide phosphate-carbon-13-10 synthesis demonstrate varying degrees of carbon-13 retention efficiency [1]. Nicotinamide adenine dinucleotide synthetase maintains near-quantitative carbon-13 retention during the carboxylate to amide conversion, with less than 2 percent isotopic loss observed under optimal conditions [1]. Similarly, adenosine diphosphate-ribosylcyclase-mediated base exchange reactions preserve carbon-13 labeling with greater than 98 percent efficiency [1].

The optimization of enzymatic conditions focuses on minimizing competitive reactions that could lead to carbon-13 dilution or scrambling [1]. Temperature control at 37 degrees Celsius, pH maintenance at 7.5, and precise cofactor concentrations contribute to optimal carbon-13 retention throughout the synthetic process [1].

High Performance Liquid Chromatography Purification Strategies for Minimizing Deuterium/Hydrogen Exchange Artifacts

High performance liquid chromatography purification of nicotinamide adenine dinucleotide phosphate-carbon-13-10 requires specialized strategies to prevent deuterium/hydrogen exchange artifacts that can compromise isotopic integrity [8] [7]. The development of effective purification protocols addresses the inherent instability of carbon-13 labeled dinucleotides in aqueous mobile phases and the potential for isotopic scrambling during chromatographic separation [9] [10].

Ion Exchange Chromatography Methodologies

Ion exchange chromatography represents the primary purification approach for nicotinamide adenine dinucleotide phosphate-carbon-13-10, utilizing the polyanionic nature of the molecule for selective retention and elution [11] [12]. The purification procedure employs Dowex-1 anion exchange resin in formate form, achieving complete separation from adenosine monophosphate contamination through carefully optimized formic acid concentration gradients [11].

The ion exchange methodology begins with sample loading onto preconditioned resin equilibrated with 50 millimolar formic acid at pH 3.2 [11]. The acidic conditions minimize deuterium exchange while maintaining adequate ionic strength for analyte binding [11]. Elution proceeds with a linear gradient from 50 millimolar to 1.5 molar formic acid containing potassium formate at concentrations sufficient to maintain salt solubility during subsequent precipitation steps [11].

The formic acid gradient system demonstrates exceptional selectivity for nicotinamide adenine dinucleotide phosphate-carbon-13-10, achieving greater than 95 percent purity with 70 to 80 percent recovery yields [11]. The use of formic acid as both eluent and pH modifier minimizes the introduction of competing ionic species that could interfere with isotopic integrity [11].

Advanced Ion Pairing Reversed Phase Methodologies

Ion pairing reversed phase high performance liquid chromatography provides an alternative purification approach that offers superior resolution for carbon-13 labeled dinucleotides [13]. The methodology utilizes electrolytically generated potassium hydroxide gradients with suppressed conductivity detection to achieve rapid separation within 4 minutes [13].

The reversed phase system employs a Dionex IonPac AS20 anion exchange column optimized for highly retained anions [13]. The mobile phase consists of 100 millimolar potassium hydroxide generated electrolytically at 0.25 milliliters per minute flow rate [13]. The eluent undergoes desalting through an electrolytic anion suppressor before mass spectrometric detection [13].

This approach demonstrates exceptional sensitivity, achieving detection limits of 3 picograms on column in selected ion monitoring mode and 30 picograms in full scan mode [13]. The rapid separation minimizes exposure time to potentially exchange-promoting conditions while maintaining high resolution between nicotinamide adenine dinucleotide phosphate-carbon-13-10 and related compounds [13].

Hydrophilic Interaction Liquid Chromatography Applications

Hydrophilic interaction liquid chromatography has emerged as a powerful technique for carbon-13 labeled sugar metabolite analysis, offering unique advantages for nicotinamide adenine dinucleotide phosphate-carbon-13-10 purification [14]. The methodology utilizes the polar retention mechanism to separate isotopically labeled dinucleotides based on their hydrophilic interactions with the stationary phase [14].

The hydrophilic interaction approach employs acetonitrile-water gradients with decreasing organic content to elute increasingly polar compounds [14]. This gradient direction, opposite to reversed phase chromatography, provides enhanced selectivity for phosphorylated nucleotides while minimizing exposure to conditions that promote hydrogen exchange [14].

Optimization studies have demonstrated that hydrophilic interaction liquid chromatography achieves superior mass isotopologue distribution accuracy compared to traditional reversed phase methods [14]. The technique maintains isotopic integrity throughout the separation process, with coefficient of determination values exceeding 0.99 for carbon-13 labeled dinucleotides [14].

Mobile Phase Chemistry Optimization for Exchange Minimization

The selection and optimization of mobile phase components represents a critical factor in minimizing deuterium/hydrogen exchange during nicotinamide adenine dinucleotide phosphate-carbon-13-10 purification [15] [16]. Mobile phase pH significantly influences exchange kinetics, with acidic conditions generally favoring reduced exchange rates compared to neutral or basic systems [15].

Phosphate buffer systems at pH 6.0 with methanol gradients have demonstrated effectiveness for nicotinamide adenine dinucleotide phosphate separations while minimizing isotopic artifacts [7] [17]. The buffer concentration optimization involves balancing adequate buffering capacity against potential interference with mass spectrometric detection [18].

The incorporation of volatile buffer components, such as ammonium acetate or formic acid, facilitates direct coupling with mass spectrometry while reducing the potential for non-volatile salt accumulation that could promote exchange reactions [7]. Gradient optimization focuses on minimizing analysis time to reduce exposure to exchange-promoting conditions while maintaining adequate resolution [16].

Temperature and Flow Rate Optimization

Temperature control represents a crucial parameter in minimizing deuterium/hydrogen exchange artifacts during high performance liquid chromatography purification [9]. Lower temperatures generally reduce exchange kinetics but may compromise chromatographic efficiency and peak shape [9]. Optimization studies indicate that temperatures between 25 and 30 degrees Celsius provide optimal balance between exchange minimization and separation performance [9].

Flow rate optimization considers the relationship between residence time in the mobile phase and exchange potential [9]. Higher flow rates reduce contact time but may compromise resolution, while lower flow rates enhance separation at the cost of increased exchange exposure [9]. Typical optimal flow rates range from 0.8 to 1.2 milliliters per minute for analytical scale separations [17].

Purification MethodMobile PhasepHTemperature (°C)Flow Rate (mL/min)Recovery (%)Purity (%)
Ion ExchangeFormic acid gradient3.2251.075 ± 596 ± 2
Reversed Phase Ion PairingPotassium hydroxide13.0300.2582 ± 494 ± 3
Hydrophilic InteractionAcetonitrile-water6.8280.888 ± 397 ± 1
Anion ExchangePhosphate buffer6.0271.279 ± 695 ± 2

Preparative Scale Purification Considerations

Preparative scale purification of nicotinamide adenine dinucleotide phosphate-carbon-13-10 requires modification of analytical methods to accommodate larger sample volumes while maintaining isotopic integrity [19] [20]. The scaling process involves optimization of column dimensions, flow rates, and gradient profiles to achieve adequate purification capacity without compromising exchange artifact control [19].

Preparative columns with 10 micrometer or larger particle sizes are typically employed to handle increased sample loads while maintaining acceptable back pressures [19]. The larger particles necessitate flow rate adjustments to maintain optimal linear velocity and separation efficiency [19].

Sample loading optimization for preparative purification focuses on maximizing throughput while avoiding column overload that could lead to peak broadening or co-elution of impurities [20]. Multiple injection strategies and peak collection protocols are implemented to achieve high recovery yields while maintaining product purity specifications [20].

Post-Purification Stabilization Strategies

Following high performance liquid chromatography purification, nicotinamide adenine dinucleotide phosphate-carbon-13-10 requires immediate stabilization to prevent isotopic degradation or exchange [21]. Lyophilization represents the preferred method for solvent removal, utilizing freeze-drying conditions that minimize thermal stress and maintain isotopic integrity [1].

The lyophilization process employs controlled freezing at minus 80 degrees Celsius followed by sublimation under high vacuum conditions [1]. The freeze-dried product demonstrates enhanced stability compared to solution forms, with minimal isotopic exchange observed during long-term storage at minus 20 degrees Celsius [1].

XLogP3

-7.1

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

8

Exact Mass

753.10900180 g/mol

Monoisotopic Mass

753.10900180 g/mol

Heavy Atom Count

48

Dates

Modify: 2024-08-10

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